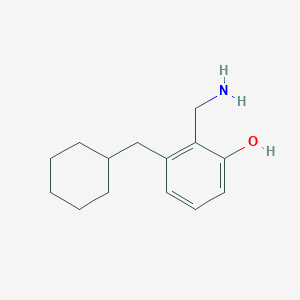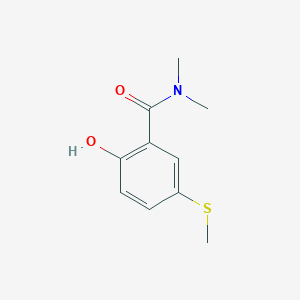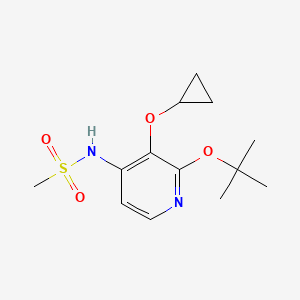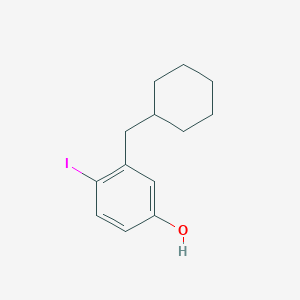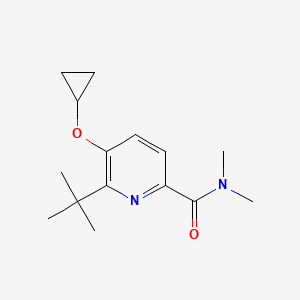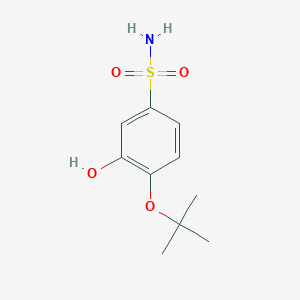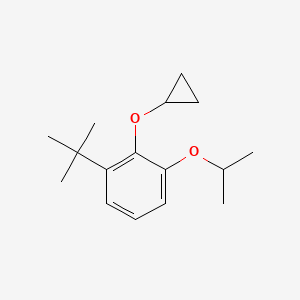
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material is a benzene derivative that undergoes functionalization to introduce the tert-butyl, cyclopropoxy, and isopropoxy groups.
Introduction of the Tert-butyl Group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The cyclopropoxy group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Isopropoxylation: The isopropoxy group is typically introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Reduced derivatives with hydrogenated functional groups
Substitution Products: Compounds with new functional groups replacing the original cyclopropoxy or isopropoxy groups
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-2-cyclopropoxy-3-isopropoxybenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Tert-butyl-2-cyclopropoxy-3-methoxybenzene, 1-Tert-butyl-2-cyclopropoxy-3-ethoxybenzene
Uniqueness: The presence of both cyclopropoxy and isopropoxy groups on the benzene ring, along with the tert-butyl group, imparts unique chemical and physical properties to the compound, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C16H24O2 |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-tert-butyl-2-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-14-8-6-7-13(16(3,4)5)15(14)18-12-9-10-12/h6-8,11-12H,9-10H2,1-5H3 |
InChI-Schlüssel |
AMINWBNGUQKYCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


